3-Methyl-2,6-bis(prop-2-enyl)phenol

Description

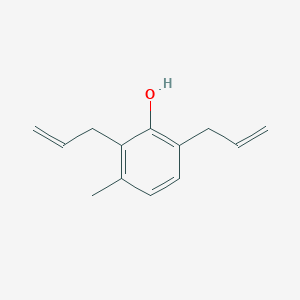

3-Methyl-2,6-bis(prop-2-enyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a methyl group at the 3-position and two prop-2-enyl (allyl) groups at the 2- and 6-positions.

Properties

CAS No. |

6630-76-8 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-methyl-2,6-bis(prop-2-enyl)phenol |

InChI |

InChI=1S/C13H16O/c1-4-6-11-9-8-10(3)12(7-5-2)13(11)14/h4-5,8-9,14H,1-2,6-7H2,3H3 |

InChI Key |

DBKIUYHEQSSLCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC=C)O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diallyl-3-methylphenol can be synthesized through various methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol.

Industrial Production Methods: Industrial production of 2,6-diallyl-3-methylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,6-Diallyl-3-methylphenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various hydrogenated products.

Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Hydrogenated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Diallyl-3-methylphenol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers and resins due to its reactive allyl groups.

Mechanism of Action

The mechanism by which 2,6-diallyl-3-methylphenol exerts its effects can vary depending on the application. In biological systems, its antioxidant activity is attributed to the ability of the phenolic hydroxyl group to donate hydrogen atoms, neutralizing free radicals. The allyl groups can also participate in various biochemical pathways, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Anti-Cancer Activity

- 4-Isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13): Exhibits anti-proliferative and pro-apoptotic effects in cancer cells, attributed to the phenylethyl groups enhancing interactions with cellular targets like tubulin or apoptosis-related proteins .

- 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me): The methyl substitution at the 4-position slightly reduces anti-cancer potency compared to KTH-13, suggesting steric or electronic effects influence activity .

- However, direct evidence of cytotoxicity is lacking in the provided data.

Antioxidant Activity

- 4-Methyl-2,6-bis(2-methyl-2-propanyl)phenol (BHT): A well-known antioxidant with tert-butyl groups stabilizing free radicals via steric hindrance and electron donation .

- However, the conjugated double bonds might offer alternative redox pathways.

Structural and Physicochemical Properties

Key Observations :

- Substituent Bulk : Phenylethyl and tert-butyl groups enhance lipophilicity, improving membrane permeability but reducing solubility. Allyl groups may balance solubility and reactivity.

- Positional Effects : Methyl at the 3-position (vs. 4-position in KTH-13-Me) could alter molecular symmetry and target binding.

Mechanistic Differences

- BHT: Scavenges free radicals via hydrogen donation from the phenolic -OH and steric protection from tert-butyl groups .

- This compound: Hypothesized to interact with thiol-containing proteins (e.g., glutathione) due to allyl electrophilicity, a mechanism distinct from phenylethyl or tert-butyl analogs.

Biological Activity

3-Methyl-2,6-bis(prop-2-enyl)phenol is a phenolic compound characterized by its unique structure, which includes two prop-2-enyl groups attached to a 2,6-dimethylphenol backbone. This compound has garnered attention in the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and potential anti-inflammatory effects. This article provides an in-depth review of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C15H18O

- Structural Characteristics : Contains two prop-2-enyl groups which enhance its reactivity and biological activity compared to other phenolic compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, making it effective against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.16 mg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.16 mg/mL |

2. Antioxidant Activity

The compound demonstrates strong antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant capacity was evaluated using the DPPH assay.

| Assay Type | IC50 Value | Reference |

|---|---|---|

| DPPH Scavenging Activity | 9.22 mg/mL | |

| Hydroxyl Radical Scavenging Activity | 0.90 mg/mL |

3. Anti-inflammatory Potential

Studies suggest that this compound may play a role in modulating inflammatory pathways. Its structural similarity to other phenolic compounds often correlates with anti-inflammatory effects.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's ability to integrate into bacterial membranes leads to increased permeability and eventual cell death.

- Radical Scavenging : The presence of hydroxyl groups allows it to neutralize free radicals effectively.

- Enzyme Interaction : Preliminary studies indicate potential interactions with enzymes involved in oxidative stress responses and inflammatory pathways.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of various phenolic compounds included this compound. The results confirmed its effectiveness against both MSSA and MRSA at low concentrations, indicating its potential as a natural preservative in food and cosmetic products. -

Oxidative Stress Modulation

Another research effort focused on the antioxidant properties of this compound showed that it significantly reduced oxidative stress markers in vitro when tested against human cell lines exposed to oxidative agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.